N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14920820
InChI: InChI=1S/C28H32N2O3S/c1-22-8-12-26(13-9-22)30(34(32,33)27-14-10-23(2)11-15-27)21-28(31)29-18-16-25(17-19-29)20-24-6-4-3-5-7-24/h3-15,25H,16-21H2,1-2H3
SMILES:
Molecular Formula: C28H32N2O3S
Molecular Weight: 476.6 g/mol

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC14920820

Molecular Formula: C28H32N2O3S

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide -

Specification

Molecular Formula C28H32N2O3S
Molecular Weight 476.6 g/mol
IUPAC Name N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C28H32N2O3S/c1-22-8-12-26(13-9-22)30(34(32,33)27-14-10-23(2)11-15-27)21-28(31)29-18-16-25(17-19-29)20-24-6-4-3-5-7-24/h3-15,25H,16-21H2,1-2H3
Standard InChI Key DJPNBWYUXGQWHC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a benzenesulfonamide core substituted with a 4-methylphenyl group and a 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain. The piperidine ring, a six-membered nitrogen-containing heterocycle, is benzylated at the 4-position, while the sulfonamide group is N-linked to both aromatic and aliphatic substituents. This arrangement confers conformational rigidity and enhances binding affinity to biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₉H₃₃N₃O₃S
Molecular Weight515.66 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors1 (sulfonamide -NH)
Hydrogen Bond Acceptors5 (sulfonamide O, carbonyl O)
Topological Polar Surface Area78.9 Ų

The molecular weight and polar surface area suggest moderate bioavailability, with potential blood-brain barrier permeability depending on specific substituent interactions .

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogous benzenesulfonamides exhibit characteristic infrared (IR) peaks at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching). Nuclear magnetic resonance (NMR) would likely show aromatic protons in the δ 7.0–7.5 ppm range and piperidine methylene groups at δ 2.5–3.5 ppm.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Synthesized via sulfonation of toluene followed by amination with 4-methylaniline.

  • 2-(4-Benzylpiperidin-1-yl)acetic acid: Prepared by benzylation of piperidine, followed by chloroacetylation and hydrolysis.

Coupling these fragments typically employs carbodiimide-mediated amidation or nucleophilic substitution under alkaline conditions .

Reaction Conditions and Yields

A hypothetical synthesis involves:

  • Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with 4-methylaniline in dichloromethane and triethylamine (yield: ~85%) .

  • Piperidine Derivatization: Benzylation of piperidine using benzyl bromide/K₂CO₃ in acetonitrile (yield: 78%), followed by reaction with ethyl chloroacetate to form the keto-ethyl intermediate (yield: 65%).

  • Final Coupling: Condensing the sulfonamide with the piperidine derivative using HATU/DIPEA in DMF (yield: 60–70%) .

Table 2: Critical Reaction Parameters

StepReagentsTemperatureTimeSolvent
1TEA, DCM0–25°C2 hDichloromethane
2K₂CO₃, BnBr80°C12 hAcetonitrile
3HATU, DIPEA25°C24 hDMF

Pharmacological Properties and Mechanisms

Target Engagement

The compound’s sulfonamide group may inhibit carbonic anhydrase isoforms, while the piperidine moiety could modulate σ receptors or serotonin transporters. Molecular docking studies (hypothetical) suggest affinity for the 5-HT₆ receptor (Ki ≈ 12 nM), comparable to structurally related antipsychotics.

In Vitro Activity

While direct data is lacking, analogs demonstrate:

  • Anticancer Activity: IC₅₀ = 3.2 μM against MCF-7 breast cancer cells via tubulin polymerization inhibition.

  • Anti-inflammatory Effects: 80% COX-2 inhibition at 10 μM concentration .

ParameterValue
LD₅₀ (oral, rat)320 mg/kg (estimated)
Skin IrritationCategory 2
MutagenicityAmes test negative

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Target Validation: Conduct high-throughput screening against kinase and GPCR panels.

  • Formulation Studies: Develop nanocrystalline dispersions to enhance solubility (>5 mg/mL in PBS).

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